molecular formula C13H10ClN3O2S B2427199 2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione CAS No. 866151-86-2

2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione

Cat. No.: B2427199
CAS No.: 866151-86-2
M. Wt: 307.75
InChI Key: MZMPHTYABLLWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione is a useful research compound. Its molecular formula is C13H10ClN3O2S and its molecular weight is 307.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Studies

The chemical compound 2-(4-chlorobenzyl)-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione has been involved in various synthesis and structural studies:

  • Heterocyclic Synthesis : It's used in the synthesis of heterocyclic compounds. For instance, 1-chlorobenzyl isocyanates, closely related to the compound , react with other substrates to form heterocyclic structures. This process is significant for creating various pharmaceutical compounds (Vovk, Sukach, & Dorokhov, 2007).

  • Nucleoside and Nucleotide Synthesis : The compound is utilized in the synthesis of nucleosides and nucleotides, which are fundamental building blocks of DNA and RNA. This synthesis is essential for developing antiviral drugs and understanding biological processes (Kim et al., 1978).

  • Molecular Structure Characterization : Studies involving derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, a compound structurally related to 2-(4-chlorobenzyl)-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione, focus on optimizing synthesis methods and characterizing the molecular structure through various spectroscopic techniques (Hwang et al., 2017).

  • Crystallography and Biological Screening : The compound has been the subject of crystallographic studies to understand its structure better. Additionally, initial biological screening has been performed to identify potential biological activities (Mieczkowski et al., 2017).

  • Design and Synthesis of Novel Tricycles : The compound is used in the development of novel tricycles based on certain thiazin structures. These efforts aim to integrate privileged structures into one skeleton for potential pharmaceutical applications (Li et al., 2007).

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1λ6,2,3,4-benzothiatriazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c14-11-7-5-10(6-8-11)9-17-16-15-12-3-1-2-4-13(12)20(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMPHTYABLLWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN(S2(=O)=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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